

Molecular modeling of (4-Phenylphenyl) benzoate

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Compound of Interest

Compound Name: (4-Phenylphenyl) benzoate

Cat. No.: B1267953

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An In-depth Technical Guide to the Molecular Modeling of **(4-Phenylphenyl) Benzoate**

Introduction

(4-Phenylphenyl) benzoate, a biphenyl ester, is a molecule of interest in materials science and medicinal chemistry. Its rigid, aromatic structure imparts properties relevant to liquid crystals and functional polymers. In the context of drug development, the phenyl benzoate scaffold is explored for various therapeutic applications, including antioxidant and enzyme inhibition activities. Molecular modeling plays a pivotal role in elucidating the structural, electronic, and interactive properties of **(4-Phenylphenyl) benzoate**, thereby accelerating research and development. This guide provides a comprehensive overview of the computational and experimental methodologies used to characterize this compound, aimed at researchers, scientists, and drug development professionals.

Synthesis and Characterization

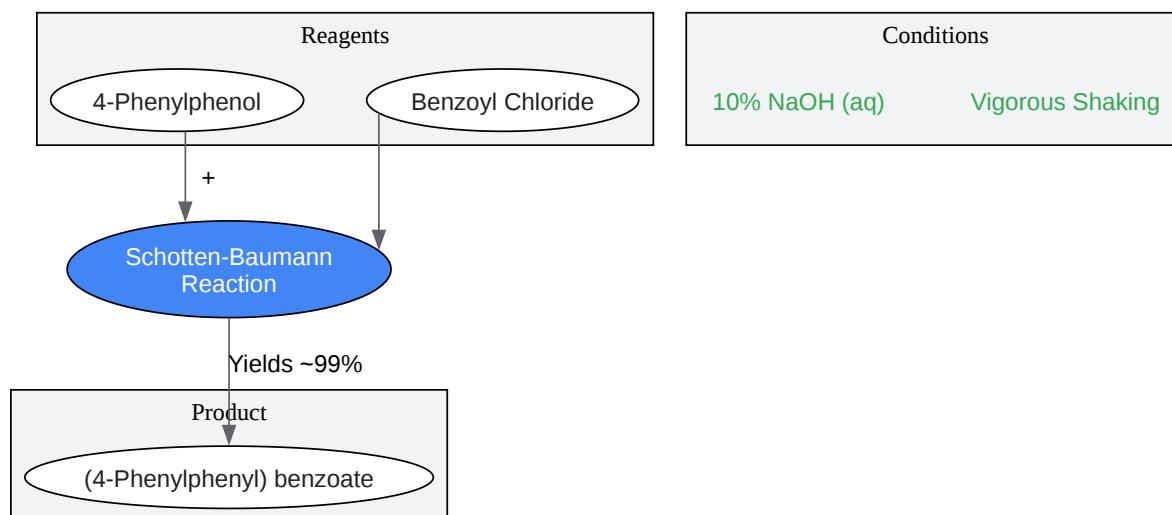
The synthesis of **(4-Phenylphenyl) benzoate** is commonly achieved via an esterification reaction. The Schotten-Baumann reaction is a frequently employed method, offering high yields.[1][2]

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol is adapted from standard procedures for benzoylation of phenols.[2][3][4]

- Dissolution: Dissolve 4-phenylphenol (1 equivalent) in a 10% aqueous sodium hydroxide (NaOH) solution in a conical flask.
- Addition of Acylating Agent: Add benzoyl chloride (approximately 1.2 equivalents) to the mixture.
- Reaction: Securely cork the flask and shake vigorously for 15-20 minutes. The base (NaOH) neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[4]
- Isolation: The solid product, **(4-Phenylphenyl) benzoate**, precipitates out of the solution.
- Purification: Filter the crude product using vacuum filtration. Wash the precipitate with cold water to remove impurities. Recrystallize the product from a suitable solvent, such as ethanol, to obtain purified white crystals.[2][4]

A representative synthetic route is outlined below.[1]



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Diagram 1: Synthesis workflow for **(4-Phenylphenyl) benzoate**.

Physicochemical Properties

The fundamental physical and chemical properties of **(4-Phenylphenyl) benzoate** are summarized below.

Property	Value
Molecular Formula	C ₁₉ H ₁₄ O ₂
Molecular Weight	274.32 g/mol
Melting Point	151 °C[1]
Boiling Point	427.9 °C at 760 mmHg[1]
Density	1.151 g/cm ³ [1]
LogP	4.57280[1]
Hydrogen Bond Acceptor Count	2[1]
Rotatable Bond Count	4[1]

Table 1: Physicochemical properties of **(4-Phenylphenyl) benzoate**.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]

- Sample Preparation: Dissolve 5-10 mg of **(4-Phenylphenyl) benzoate** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- Data Acquisition:

- ^1H NMR: Acquire the spectrum using a standard pulse sequence. Key signals are expected in the aromatic region (δ 7.0-8.5 ppm).
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Signals for aromatic carbons and the ester carbonyl carbon (~165 ppm) are characteristic.
- Data Processing: Process the raw data (FID) using Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy[5]

- Sample Preparation (KBr Pellet Method): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm^{-1} . A strong absorption band corresponding to the C=O stretch of the ester group is a key diagnostic peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy[5]

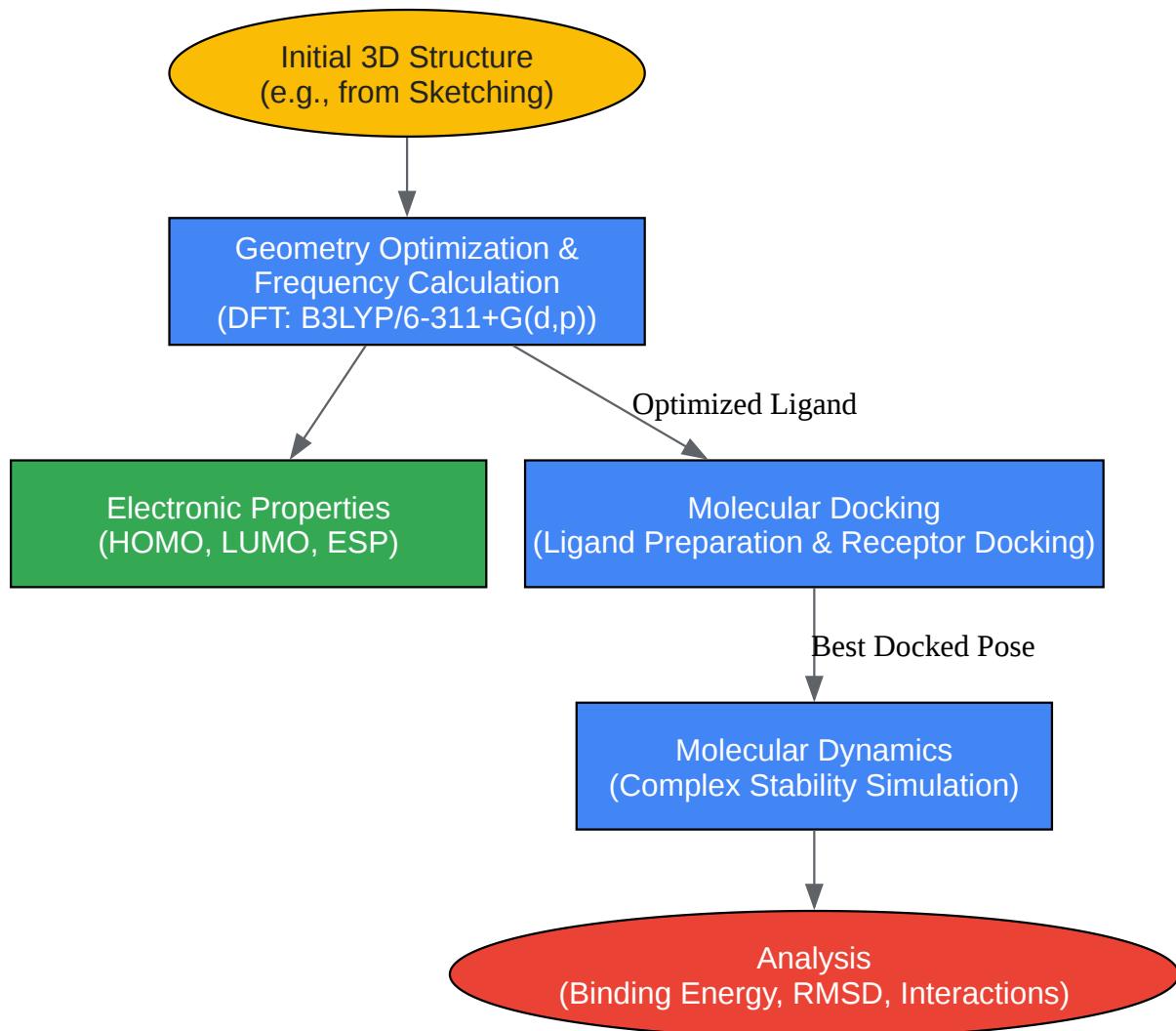
- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
- Data Acquisition: Record the absorbance spectrum against a solvent blank, typically over a range of 200-400 nm. The aromatic rings are expected to produce strong absorption bands.

Spectroscopy	Feature	Expected Wavenumber / Chemical Shift
FT-IR	C=O Stretch (Ester)	~1730-1750 cm ⁻¹
C-O Stretch (Ester)		~1250-1300 cm ⁻¹
Aromatic C-H Stretch		~3030-3100 cm ⁻¹
¹ H NMR	Aromatic Protons	δ 7.0 - 8.5 ppm
¹³ C NMR	Carbonyl Carbon (C=O)	δ ~165 ppm
Aromatic Carbons		δ ~120-155 ppm

Table 2: Key expected spectroscopic data for **(4-Phenylphenyl) benzoate**.

Molecular Modeling

Computational studies provide deep insights into the molecule's behavior at an atomic level. The typical workflow involves structure optimization, property calculation, and interaction simulation.



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Diagram 2: General computational modeling workflow.

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical method used to predict the geometry and electronic properties of molecules.[6][7][8]

Methodology

- Structure Building: Construct the 3D structure of **(4-Phenylphenyl) benzoate** using molecular building software.
- Geometry Optimization: Perform geometry optimization to find the lowest energy conformation. A common and reliable method is B3LYP with a basis set like 6-311+G(d,p).[\[9\]](#)
- Frequency Calculations: Perform vibrational frequency calculations on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.[\[6\]](#)[\[10\]](#)
- Property Calculation: From the optimized structure, calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

Parameter	Description
Bond Lengths (Å)	e.g., C=O, C-O, C-C
Bond Angles (°)	e.g., O=C-O, C-O-C
Dihedral Angles (°)	Defines the torsion between the phenyl rings

Table 3: Representative DFT-calculated geometrical parameters.

Parameter	Description
HOMO Energy (eV)	Energy of the highest occupied molecular orbital
LUMO Energy (eV)	Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)	LUMO - HOMO; relates to chemical reactivity

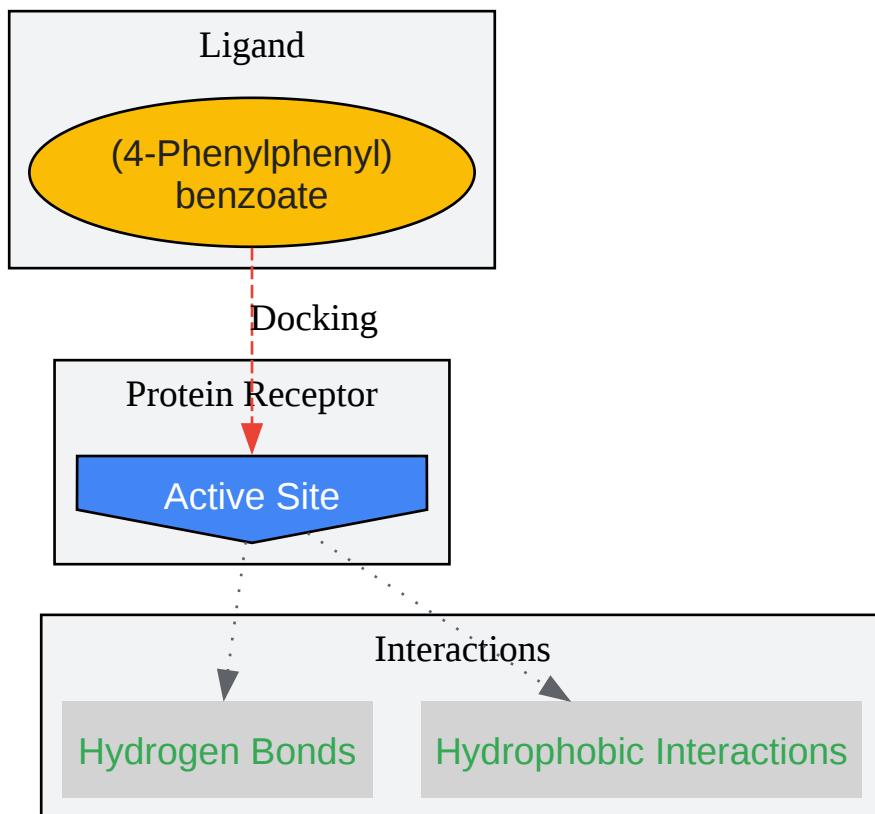
Table 4: Key electronic properties from DFT calculations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[\[11\]](#)[\[12\]](#)

Methodology

- Ligand Preparation: Use the DFT-optimized, energy-minimized structure of **(4-Phenylphenyl) benzoate**. Assign appropriate atomic charges.
- Receptor Preparation: Obtain the 3D structure of the target protein from a database (e.g., Protein Data Bank). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
- Docking Simulation: Use docking software (e.g., AutoDock, MOE-Dock) to place the ligand into the defined binding site of the receptor.^[13] The program generates multiple binding poses.
- Analysis: Score the poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Analyze the best-scoring pose to identify key interactions like hydrogen bonds and hydrophobic interactions.



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Diagram 3: Logical diagram of a molecular docking process.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-receptor complex.[14]

Methodology

- **System Setup:** The best-scoring ligand-receptor complex from docking is placed in a simulation box, solvated with water molecules, and neutralized with ions.
- **Minimization and Equilibration:** The system's energy is minimized to remove steric clashes. It is then gradually heated and equilibrated to the desired temperature and pressure (e.g., 300 K, 1 atm).
- **Production Run:** A long simulation (typically nanoseconds) is run to collect trajectory data.
- **Analysis:** Analyze the trajectory to evaluate the stability of the complex, typically by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time.

Conclusion

This technical guide outlines the core experimental and computational methodologies for the comprehensive study of **(4-Phenylphenyl) benzoate**. The integration of synthesis, spectroscopic characterization, and advanced molecular modeling techniques such as DFT, molecular docking, and MD simulations provides a powerful framework for understanding its properties. This multi-faceted approach is indispensable for its potential applications in materials science and as a scaffold in drug design, enabling researchers to predict and validate molecular behavior with high fidelity.

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